
10-Hydroxydec-8-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxydec-8-ynoic acid is a hydroxylated fatty acid with a unique structure characterized by a hydroxyl group at the 10th carbon and a triple bond between the 8th and 9th carbons. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydec-8-ynoic acid typically involves the hydroxylation of dec-8-ynoic acid. One common method includes the use of catalytic amounts of osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to achieve the hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The triple bond in this compound can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Formation of 10-oxodec-8-ynoic acid.
Reduction: Formation of 10-hydroxydec-8-enoic acid or 10-hydroxydecanoic acid.
Substitution: Formation of 10-chlorodec-8-ynoic acid or 10-bromodec-8-ynoic acid.
Scientific Research Applications
10-Hydroxydec-8-ynoic acid has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Hydroxydec-8-ynoic acid involves its interaction with cellular components. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress. The hydroxyl group and the triple bond play crucial roles in its reactivity and interaction with biological molecules.
Molecular Targets and Pathways:
Antioxidant Pathways: Neutralizes reactive oxygen species (ROS) and reduces oxidative damage.
Cellular Signaling: Modulates signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
10-Hydroxydec-2-enoic acid: Another hydroxylated fatty acid with a double bond at the 2nd position.
10-Hydroxydecanoic acid: A saturated fatty acid with a hydroxyl group at the 10th position.
8-Hydroxydec-2-enoic acid: A hydroxylated fatty acid with a double bond at the 2nd position and a hydroxyl group at the 8th position.
Uniqueness: 10-Hydroxydec-8-ynoic acid is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
92016-00-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
10-hydroxydec-8-ynoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-4,6,8-9H2,(H,12,13) |
InChI Key |
UKPVUZWEVBZTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


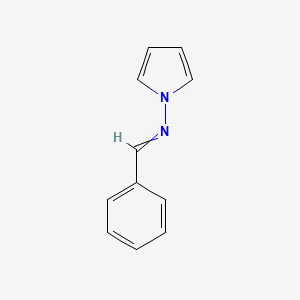
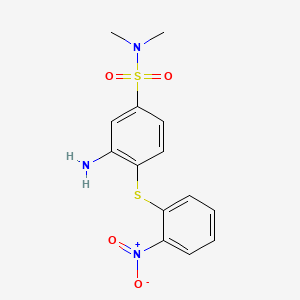
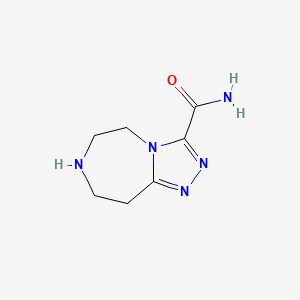
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
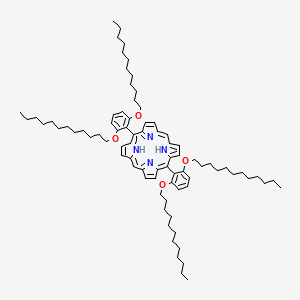


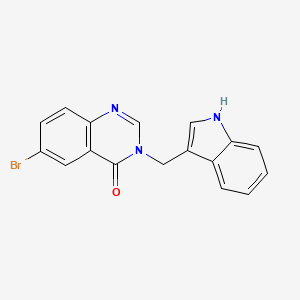
![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)
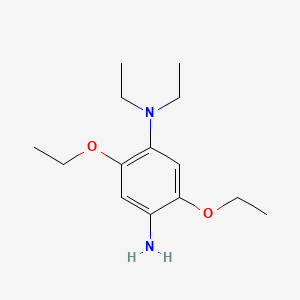

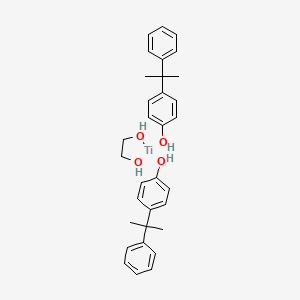
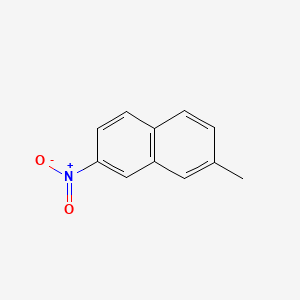
![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
